molecular formula C21H26N6O4S B15293697 Ceralasertib formate

Ceralasertib formate

Cat. No.: B15293697
M. Wt: 458.5 g/mol
InChI Key: JOKLXYXIZOXQHY-FQAMYIAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ceralasertib formate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the formate salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as the laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ceralasertib formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and therapeutic potential .

Scientific Research Applications

Ceralasertib formate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of ataxia telangiectasia and Rad3-related protein kinase and its effects on DNA damage response pathways.

    Biology: Investigated for its role in modulating cellular responses to DNA damage and replication stress.

    Medicine: Being developed as a therapeutic agent for the treatment of various cancers, including solid tumors and hematologic malignancies.

Mechanism of Action

Ceralasertib formate exerts its effects by selectively inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition blocks the downstream phosphorylation of the serine/threonine protein kinase CHK1, preventing the activation of DNA damage checkpoints. As a result, DNA damage repair is disrupted, leading to the accumulation of DNA damage and the induction of tumor cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ceralasertib formate is unique due to its selective inhibition of ataxia telangiectasia and Rad3-related protein kinase, which plays a critical role in the DNA damage response. This selectivity allows for targeted disruption of DNA repair mechanisms in cancer cells, making it a promising therapeutic agent for cancer treatment .

Properties

Molecular Formula

C21H26N6O4S

Molecular Weight

458.5 g/mol

IUPAC Name

formic acid;imino-methyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane

InChI

InChI=1S/C20H24N6O2S.CH2O2/c1-13-12-28-10-9-26(13)17-11-16(20(5-6-20)29(2,21)27)24-19(25-17)15-4-8-23-18-14(15)3-7-22-18;2-1-3/h3-4,7-8,11,13,21H,5-6,9-10,12H2,1-2H3,(H,22,23);1H,(H,2,3)/t13-,29-;/m1./s1

InChI Key

JOKLXYXIZOXQHY-FQAMYIAXSA-N

Isomeric SMILES

C[C@@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)[S@](=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)C4=C5C=CNC5=NC=C4.C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.